(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H10Cl2O3. It is characterized by the presence of a dichlorovinyl group attached to a dimethoxybenzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dichloroethylene with 4-hydroxy-1,2-dimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted vinyl ethers.
Scientific Research Applications
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((1,2-Dichlorovinyl)oxy)benzene
- 4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene derivatives
Uniqueness
This compound is unique due to the presence of both dichlorovinyl and dimethoxybenzene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4-[(E)-1,2-dichloroethenoxy]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H10Cl2O3/c1-13-8-4-3-7(5-9(8)14-2)15-10(12)6-11/h3-6H,1-2H3/b10-6- |
InChI Key |
BHVBAABJIAJMCY-POHAHGRESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)O/C(=C\Cl)/Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=CCl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.